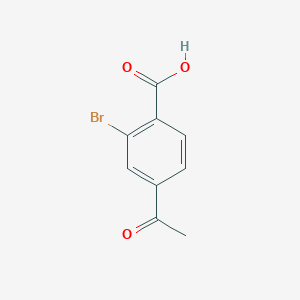

4-Acetyl-2-bromobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-2-bromobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGAQXUIWQEZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Acetyl 2 Bromobenzoic Acid and Its Structural Analogs

Direct Bromination Strategies for Aromatic Ketones and Carboxylic Acids

Direct functionalization of an existing aromatic core is often the most atom-economical approach to substituted compounds. The introduction of a bromine atom onto a benzoic acid framework is typically achieved through electrophilic aromatic substitution.

Regioselective Bromination of 4-Acetylbenzoic Acid Precursors

The synthesis of 4-Acetyl-2-bromobenzoic acid via direct bromination of 4-acetylbenzoic acid requires careful control of reaction conditions to achieve the desired regioselectivity. The substitution pattern on the aromatic ring is dictated by the directing effects of the incumbent functional groups: the acetyl group (-COCH₃) and the carboxylic acid group (-COOH).

Both the carboxyl and acetyl groups are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution reactions. youtube.com This means they decrease the reactivity of the benzene (B151609) ring towards electrophiles and direct incoming substituents to the positions meta to themselves. In the case of 4-acetylbenzoic acid, the positions ortho to the carboxylic acid group (and meta to the acetyl group) are positions 2 and 6. The positions ortho to the acetyl group (and meta to the carboxylic acid group) are positions 3 and 5. Therefore, direct bromination is expected to yield a mixture of isomers, with substitution occurring at the positions meta to both deactivating groups.

| Position | Relation to -COOH | Relation to -COCH₃ | Expected Reactivity |

| 2 | ortho | meta | Favorable |

| 3 | meta | ortho | Favorable |

| 5 | meta | ortho | Favorable |

| 6 | ortho | meta | Favorable |

The challenge lies in selectively brominating the C2 position over the C3, C5, and C6 positions. The precise outcome and the ability to isolate this compound depend on the specific reagents and conditions employed, such as the choice of brominating agent (e.g., Br₂), solvent (e.g., acetic acid), and catalyst (e.g., a Lewis acid like FeBr₃). youtube.com

Mechanistic Investigations of Electrophilic Aromatic Bromination in Substituted Systems

The mechanism for electrophilic aromatic bromination proceeds via a two-step process. msu.edulibretexts.org

Formation of the Electrophile : In the first step, molecular bromine (Br₂) is activated by a Lewis acid catalyst, such as ferric bromide (FeBr₃), to generate a more potent electrophile, the bromine cation (Br⁺), or a highly polarized Br₂-FeBr₃ complex. libretexts.org

Attack and Formation of the Arenium Ion : The π-electron system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org The stability of this intermediate is crucial in determining the reaction's regioselectivity.

Deprotonation and Aromatization : In the final, fast step, a base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring to yield the final product. msu.edulibretexts.org

In systems substituted with deactivating groups like 4-acetylbenzoic acid, the electron-withdrawing nature of the acetyl and carboxyl groups destabilizes the positive charge of the arenium ion intermediate. reddit.com This effect is most pronounced when the incoming electrophile adds to the ortho or para positions relative to these groups. Conversely, attack at the meta position keeps the positive charge from being placed on the carbon atom directly attached to the deactivating group, resulting in a more stable intermediate. This energetic preference is the origin of the meta-directing effect of deactivating substituents. reddit.com

Multi-Step Synthetic Pathways Incorporating this compound Moieties

Multi-step syntheses offer greater control over regiochemistry, often by building the molecule sequentially rather than relying on the inherent directing effects of substituents in a single aromatic ring.

Synthesis of Phenacyl Bromide Derivatives via Bromination of Methyl 4-Acetylbenzoate

An alternative strategy involves bromination not on the aromatic ring, but on the α-carbon of the acetyl group to form a phenacyl bromide derivative. This reaction typically proceeds via an enol or enolate intermediate and is distinct from electrophilic aromatic substitution. The starting material, methyl 4-acetylbenzoate, is an ester derivative of 4-acetylbenzoic acid. bldpharm.com The synthesis of related phenacyl bromides can be achieved through the reaction of the corresponding methyl ketone with a brominating agent. researchgate.net For instance, 4-(2-bromoacetyl)benzoic acid can be prepared by reacting 4-acetylbenzoic acid with bromine in acetic acid, targeting the acetyl side chain rather than the aromatic ring.

Palladium-Catalyzed Coupling Reactions in the Construction of the Benzoic Acid Framework

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and constructing complex aromatic frameworks. ycdehongchem.com A plausible multi-step route to this compound involves a Heck reaction. This approach has been successfully applied to the synthesis of related o-acetylbenzoic acids. researchgate.net

The synthesis involves the palladium-catalyzed arylation of an enol ether, such as n-butyl vinyl ether, with a substituted bromobenzoic acid derivative. researchgate.netchemicalbook.com For example, reacting an ester of 2,4-dibromobenzoic acid with n-butyl vinyl ether in the presence of a palladium catalyst could selectively form the acetyl group at the 4-position, followed by hydrolysis of the resulting enol ether to the ketone.

Key palladium-catalyzed reactions applicable to such syntheses include:

Heck Reaction : Couples an organohalide with an alkene. ycdehongchem.com

Suzuki-Miyaura Coupling : Couples an organohalide with an organoboron compound. ycdehongchem.comrsc.org

Sonogashira Coupling : Couples an organohalide with a terminal alkyne. ycdehongchem.com

A specific patented method describes the synthesis of 4-acetyl-2-methylbenzoic acid by refluxing 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether using palladium acetate (B1210297) as a catalyst, achieving a 95% yield. googleapis.com This demonstrates the viability of using palladium catalysis to introduce the acetyl group onto a pre-existing bromo-benzoic acid framework.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |

| Heck Reaction | Aryl Halide + Alkene | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | Aryl-Alkene C-C |

| Suzuki Coupling | Aryl Halide + Boronic Acid | Pd Catalyst, Base | Aryl-Aryl C-C |

| Sonogashira Coupling | Aryl Halide + Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne C-C |

Esterification Reactions Preceding Palladium-Catalyzed Steps

In many multi-step syntheses involving palladium catalysis, a free carboxylic acid group can interfere with the reaction or reduce catalyst efficiency. Therefore, it is common practice to protect the carboxylic acid as an ester prior to the coupling step. researchgate.netgoogle.com

Esterification is typically achieved through methods like Fischer esterification, where the carboxylic acid is refluxed with an alcohol (e.g., methanol) under acidic catalysis (e.g., sulfuric acid). google.com This conversion to the ester, such as methyl 4-bromo-2-methylbenzoate, creates a more suitable substrate for subsequent palladium-catalyzed reactions. google.com The ester group can then be hydrolyzed back to the carboxylic acid in a final step after the carbon skeleton has been assembled. This protection-deprotection strategy is fundamental in the synthesis of complex molecules containing the benzoic acid moiety. nih.govnagoya-u.ac.jp

Application of Vinylboronic Acids in Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. nih.gov A notable application in the synthesis of structural analogs of this compound involves the coupling of a bromo-benzoic acid derivative with a vinylboronic acid. This methodology facilitates the introduction of a vinyl group, which can then be further functionalized.

A patented process for the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester, a structural analog, utilizes a palladium-catalyzed reaction between methyl 4-bromo-2-methylbenzoate and either potassium vinylfluoroborate or vinylboronic acid. google.com This reaction serves to introduce the vinyl group that is a precursor to the acetyl moiety after subsequent reactions. The choice of palladium catalyst is crucial for the efficiency of this transformation, with common catalysts including palladium tetrakis(triphenylphosphine), palladium acetate, Pd(dppf)Cl₂, and Pd(PPh₃)₂Cl₂. google.com

The general applicability of Suzuki-Miyaura coupling extends to a wide range of aryl halides and vinylboronic acids, offering a versatile route to various vinylarene derivatives. researchgate.netnih.govorgsyn.org The reaction conditions are typically mild and tolerant of various functional groups, making it an attractive method for the synthesis of complex molecules. rsc.orgnih.gov

Table 1: Catalysts for Suzuki-Miyaura Coupling of Bromo-Benzoic Acid Derivatives with Vinylboronic Acids

| Catalyst | Description | Reference |

|---|---|---|

| Palladium tetrakis(triphenylphosphine) | A common and effective catalyst for a variety of Suzuki couplings. | google.com |

| Palladium acetate | Often used in combination with a phosphine ligand. | google.com |

| Pd(dppf)Cl₂ | A catalyst known for its high activity in cross-coupling reactions. | google.com |

Alpha-Halogenated Ketone Synthesis Strategies

The introduction of a halogen at the alpha position of a ketone is a key transformation in organic synthesis, providing a handle for further functionalization. In the context of this compound and its analogs, this typically involves the halogenation of the acetyl group.

One strategy involves the direct bromination of an acetyl-substituted benzoic acid derivative. For example, 4-acetyl benzoic acid can be treated with bromine in acetic acid to yield 4-(2-bromoacetyl)benzoic acid. This reaction proceeds via an enol or enolate intermediate and is a common method for the synthesis of α-haloketones.

A more complex, multi-step approach is detailed in a patent for the synthesis of 4-bromoacetyl-2-methyl benzoate (B1203000). google.com After the introduction of a vinyl group via Suzuki coupling, the resulting intermediate undergoes an alpha-halogenated ketone synthesis reaction. Specifically, the vinyl group is transformed into a bromoacetyl group using a halogenating reagent such as N-bromosuccinimide (NBS) in a mixed solvent system of tetrahydrofuran (B95107) and water. google.com

The Hell-Volhard-Zelinskii (HVZ) reaction is another relevant method for the α-bromination of carboxylic acids. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acid bromide, which then enolizes and reacts with bromine at the alpha position. While this method is specific to carboxylic acids, it highlights a general strategy for α-halogenation that could be adapted for precursors to this compound.

Table 2: Reagents for Alpha-Halogenation of Ketones and Carboxylic Acids

| Reagent | Substrate Type | Description | Reference |

|---|---|---|---|

| Bromine (Br₂) in Acetic Acid | Ketone | Direct bromination of the α-carbon of a ketone. | |

| N-Bromosuccinimide (NBS) | Alkene/Ketone Precursor | Used for the bromination of a vinyl group to form a bromoacetyl moiety. | google.com |

Functional Group Interconversion and Derivatization Routes

The synthesis of this compound can also be achieved through the strategic interconversion and derivatization of functional groups on a pre-existing aromatic scaffold.

Oxidation Reactions for Carboxylic Acid Group Formation

A common and effective method for the formation of a carboxylic acid group on an aromatic ring is the oxidation of an alkyl side chain. The oxidation of a methyl group to a carboxylic acid is a well-established transformation. Reagents such as potassium permanganate (B83412) (KMnO₄) are frequently employed for this purpose. guidechem.com The oxidation of p-bromotoluene with potassium permanganate is a known method for the synthesis of 4-bromobenzoic acid, a precursor to the target molecule. google.com

A significant challenge in the synthesis of this compound via this route is the selective oxidation of a methyl group in the presence of an acetyl group. The acetyl group can also be susceptible to oxidation under harsh conditions. acs.org However, studies on the oxidation of substituted toluenes have shown that the ease of oxidation is influenced by the electronic nature of the other substituents on the aromatic ring. Electron-withdrawing groups, such as a carboxylic acid, can deactivate the ring and make the oxidation of a remaining methyl group more difficult. google.com This suggests that careful control of reaction conditions is necessary to achieve the desired chemoselectivity. Alternative methods for the oxidation of methylarenes to aldehydes, which can then be further oxidized to carboxylic acids, include electrochemical methods and the use of specific chemical oxidants. nih.gov

Table 3: Oxidizing Agents for Carboxylic Acid Formation

| Oxidizing Agent | Substrate | Key Features | Reference |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Alkylbenzene | A strong and common oxidizing agent for converting alkyl side chains to carboxylic acids. | guidechem.comgoogle.com |

| t-Butyl hydroperoxide (TBHP) with microwave irradiation | Methylarene | A "green" oxidation method that can be performed in water. | google.com |

| Cobalt(II) diacetate/Sodium bromide/Oxygen | Alkylbenzene | A catalytic system for the aerobic oxidation of alkylaromatics. | chemicalbook.com |

Acylation Reactions for Acetyl Moiety Introduction

The introduction of an acetyl group onto an aromatic ring is most commonly achieved through Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.comkhanacademy.orgmasterorganicchemistry.com This reaction involves the treatment of an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com

The application of Friedel-Crafts acylation to halogenated benzoic acid substrates, such as 2-bromobenzoic acid, presents a significant challenge. The carboxylic acid and the bromine atom are both electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. masterorganicchemistry.com Friedel-Crafts reactions generally fail with highly deactivated aromatic compounds. sigmaaldrich.com

Despite these limitations, intramolecular Friedel-Crafts acylation can sometimes be successful even with deactivated systems, as the proximity of the reacting groups can favor cyclization. masterorganicchemistry.comresearchgate.net However, for the intermolecular acylation required to synthesize this compound from 2-bromobenzoic acid, the reaction is unlikely to be efficient under standard Friedel-Crafts conditions. Alternative acylation methods that can overcome the deactivation of the aromatic ring would be necessary. Recent research has explored Friedel-Crafts acylation using amides as acylating agents in the presence of superacids, which may offer a route to acylating deactivated rings. nih.gov

Cyanation and Subsequent Hydrolysis for Carboxylic Acid Derivatization

An alternative strategy for introducing a carboxylic acid group involves the cyanation of an aryl halide followed by hydrolysis of the resulting nitrile. This two-step process can be an effective way to synthesize benzoic acid derivatives.

The cyanation of aryl bromides can be achieved using various cyanide sources, such as potassium ferrocyanide or cuprous cyanide, often in the presence of a palladium or copper catalyst. google.comrsc.org A patent for the synthesis of a structural analog, methyl 2-methyl-4-acetylbenzoate, describes a cyanation reaction of 4-fluoro-3-methylacetophenone using potassium ferrocyanide at elevated temperatures. google.com

Once the cyano group is in place, it can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. google.com The aforementioned patent describes the hydrolysis of 3-methyl-4-cyanoacetophenone to 2-methyl-4-acetyl benzoic acid using an acid such as sulfuric acid. google.com This demonstrates the viability of the cyanation-hydrolysis sequence for the synthesis of acetyl-substituted benzoic acids. The reaction of bromobenzoic acids with arylacetonitriles in the presence of a strong base like LDA has also been reported to yield 2-cyanobenzoic acids through a benzyne (B1209423) intermediate. nih.gov

Table 4: Reagents for Cyanation and Hydrolysis

| Step | Reagent(s) | Function | Reference |

|---|---|---|---|

| Cyanation | Potassium ferrocyanide | Source of cyanide for the conversion of an aryl halide to an aryl nitrile. | google.com |

| Cyanation | Cuprous cyanide | Another common cyanide source for cyanation reactions. | google.com |

| Hydrolysis | Sulfuric acid | Acidic conditions for the hydrolysis of a nitrile to a carboxylic acid. | google.com |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficient synthesis of this compound and its analogs is contingent upon the meticulous optimization of reaction parameters. Strategies to enhance yield and purity involve the careful selection of solvents and catalytic systems, as well as the precise control of temperature and reaction duration, particularly in multi-step synthetic sequences.

Palladium-catalyzed reactions, including the Suzuki-Miyaura and Heck couplings, are powerful tools for creating carbon-carbon bonds to build structural analogs. ycdehongchem.comwikipedia.org The efficacy of these systems is highly dependent on the solvent and the palladium catalyst-ligand combination. Aqueous media have gained prominence as a sustainable alternative to traditional organic solvents. For instance, the Suzuki-Miyaura coupling of 4-bromobenzoic acid has been shown to proceed efficiently in neat water at room temperature using a water-soluble palladium complex with a glycine-derived ligand, [PdCl₂(NH₂CH₂COOH)₂]. rsc.org Similarly, a combination of Pd(CH₃CN)₂Cl₂ and pipecolinic acid has demonstrated high catalytic activity for the same reaction in water, achieving excellent turnover numbers under mild conditions. semanticscholar.org Mixed aqueous-organic systems, such as DMF/H₂O, are also effective, particularly for Heck coupling reactions using palladium acetate (Pd(OAc)₂) and N-heterocyclic carbene (NHC) ligands. nih.gov

In non-aqueous systems, polar aprotic solvents like dimethylformamide (DMF) are commonly employed for Heck reactions. beilstein-journals.org For the coupling of organoboronic acids with acyl chlorides, anhydrous conditions using solvents like toluene (B28343) are preferred to prevent hydrolysis of the acyl chloride. nih.gov The selection of the catalytic system is equally crucial. While traditional catalysts include tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate, modern systems utilize specific ligands to enhance stability and activity. wikipedia.org For example, a catalyst system of palladium acetate and 1,3-bis(diphenylphosphino)propane (B126693) in n-butanol has been used to synthesize 4-acetyl-2-methylbenzoic acid from 4-bromo-2-methylbenzoic acid. googleapis.com

Oxidation reactions also benefit from careful system selection. The liquid-phase catalytic oxidation of p-bromotoluene to 4-bromobenzoic acid, a related structural motif, is effectively carried out in glacial acetic acid using a mixed-metal catalyst of cobalt acetate and manganese acetate with a bromide promoter. google.com For Grignard reactions, which can be used for carboxylation, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard, as they effectively solvate the organomagnesium species. ucalgary.caresearchgate.net

| Reaction Type | Substrates | Catalytic System | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-bromobenzoic acid, Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | Water | High |

| Suzuki-Miyaura Coupling | 4-bromobenzoic acid, Tetraphenylboron sodium | Pd(CH₃CN)₂Cl₂ / Pipecolinic acid | Water | 97 |

| Heck Coupling | 4-bromoacetophenone, Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salt (NHC precursor) | DMF / H₂O (1:1) | Up to 96 |

| Heck-type Reaction | 4-bromo-2-methylbenzoic acid, n-butyl vinyl ether | Palladium acetate / 1,3-bis(diphenylphosphino)propane | n-Butanol | 95 |

| Oxidation | p-bromotoluene | Cobalt acetate / Manganese acetate / Potassium bromide | Glacial Acetic Acid | >98 |

The optimization of temperature and reaction time is essential for maximizing product yield while minimizing the formation of impurities. These two parameters are often interdependent and must be fine-tuned for each step of a synthesis.

In many palladium-catalyzed cross-coupling reactions, temperature significantly influences reaction kinetics. While Heck reactions have traditionally required high temperatures (110–180 °C), modern catalytic systems have been developed to operate under milder conditions. nih.gov For example, an optimized procedure for the Heck coupling of aryl bromides was established at 80 °C for 4 hours, providing excellent yields. nih.gov Another protocol for a similar transformation was conducted at a lower temperature of 60 °C but required a longer reaction time of 12 hours. beilstein-journals.org This illustrates a common trade-off: lower temperatures may enhance selectivity and reduce byproduct formation but often necessitate longer reaction times to achieve high conversion.

Reaction time is a critical variable to optimize. In the Suzuki coupling of 4-bromobenzoic acid at room temperature, it was observed that extending the reaction time from 0.5 hours to 1.5 hours led to a remarkable increase in yield. rsc.org However, further prolonging the time to 2.5 hours resulted in negligible improvement, indicating that the reaction had reached completion. rsc.org In syntheses employing very low catalyst loadings, extended reaction times may be necessary; a Suzuki coupling with a ppm-level palladium catalyst required 22 hours to achieve a 97% yield. semanticscholar.org

For other reaction types, specific temperature ranges are also crucial. The liquid-phase oxidation of p-bromotoluene to 4-bromobenzoic acid is carefully controlled between 75-85 °C to ensure efficient conversion and high product purity. google.com In the synthesis of 4-acetyl-2-methylbenzoic acid via a palladium-catalyzed reaction, the mixture was refluxed for 5 hours to drive the reaction to completion. googleapis.com The optimization process often involves systematic studies where temperature and time are varied to identify the conditions that provide the best balance of reaction rate, yield, and purity for each specific synthetic step.

| Synthetic Step / Reaction Type | Temperature (°C) | Time (h) | Key Outcome |

|---|---|---|---|

| Heck Coupling | 80 | 4 | Optimized condition for high conversion of aryl bromides. nih.gov |

| Heck Coupling | 60 | 12 | Milder temperature condition requiring longer duration. beilstein-journals.org |

| Suzuki-Miyaura Coupling | Room Temp. | 1.5 | Optimal time for yield; longer time showed no significant increase. rsc.org |

| Suzuki-Miyaura Coupling (low catalyst loading) | Room Temp. | 22 | Extended time required to achieve high yield (97%) with ppm-level catalyst. semanticscholar.org |

| Liquid-Phase Oxidation | 75-85 | Not specified | Controlled temperature range for efficient oxidation of p-bromotoluene. google.com |

| Heck-type Reaction | Reflux | 5 | Ensured completion of the reaction for synthesis of a structural analog. googleapis.com |

Chemical Reactivity and Transformation Studies of 4 Acetyl 2 Bromobenzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and salt formation. These transformations are fundamental in modifying the compound's physical and chemical properties.

The conversion of the carboxylic acid moiety into esters and amides is a common strategy for producing derivatives with varied applications.

Esterification: The esterification of 4-acetyl-2-bromobenzoic acid is typically achieved through the Fischer-Speier esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com The reaction proceeds by protonation of the carboxyl group, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. asianpubs.org For example, reacting this compound with methanol (B129727) under acidic conditions yields methyl 4-acetyl-2-bromobenzoate.

Amidation: The synthesis of amides from this compound can be accomplished through several routes. One common method involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-acetyl-2-bromobenzoyl chloride can then readily react with a primary or secondary amine to form the corresponding amide. googleapis.com Alternatively, direct amidation can be performed using coupling agents or through specialized catalyzed reactions. For instance, copper-catalyzed procedures have been shown to be effective for the amination of related 2-bromobenzoic acids, which could be applied to form N-aryl or N-alkyl derivatives. nih.govorganic-chemistry.org

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl 4-acetyl-2-bromobenzoate) | google.comasianpubs.org |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Amide | googleapis.com |

| Amine, Copper Catalyst | N-substituted Amide | nih.govorganic-chemistry.org |

As a carboxylic acid, this compound can donate a proton to a base to form a carboxylate salt. This reaction with bases like sodium hydroxide (B78521) or potassium carbonate results in the formation of the corresponding water-soluble salt. Carboxylic acids are also known to be corrosive to certain metals by forming salts. chemicalbook.com

Furthermore, the carboxylate anion derived from this compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. Studies on analogous acetylbenzoic acids have shown their capability to form stable complexes with metals such as bismuth(V) and antimony(V). researchgate.net In these complexes, the carboxylic acid is deprotonated, and the resulting carboxylate group coordinates to the metal center. This complex-forming ability is crucial in the development of new organometallic compounds. researchgate.net

Reactivity of the Ketone Moiety

The acetyl group's ketone functionality provides another avenue for chemical modification, including reduction to alcohols and participation in condensation and nucleophilic addition reactions.

The carbonyl group of the ketone can be reduced to a secondary alcohol. This transformation is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction with NaBH₄, for instance, would convert this compound into 4-(1-hydroxyethyl)-2-bromobenzoic acid.

For a more exhaustive reduction of the ketone to an alkyl group (an ethyl group in this case), more rigorous methods are required. The Clemmensen reduction, which uses zinc-amalgam (Zn(Hg)) and concentrated hydrochloric acid, or the Wolff-Kishner reduction, which involves heating with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide, can be employed. weebly.comshaalaa.com These reactions transform the acetyl group into an ethyl group, yielding 4-ethyl-2-bromobenzoic acid.

The acetyl group possesses α-hydrogens (protons on the methyl group adjacent to the carbonyl), which are acidic and can be removed by a base. This allows the ketone to participate in various condensation reactions. A notable example is the aldol (B89426) condensation, where in the presence of an acid or base catalyst, it can react with an aldehyde or another ketone to form a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. byjus.comtsijournals.com

The carbonyl carbon of the ketone is electrophilic and is susceptible to nucleophilic addition. Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl group, forming a tertiary alcohol after an acidic workup.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol | N/A |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkyl Group | weebly.com |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | Alkyl Group | shaalaa.com |

| Aldol Condensation | Aldehyde/Ketone, Acid/Base Catalyst | β-Hydroxy Ketone or α,β-Unsaturated Ketone | byjus.comtsijournals.com |

| Nucleophilic Addition | Grignard Reagent (RMgX) | Tertiary Alcohol | N/A |

Reactivity of the Aromatic Ring and Bromine Substituent

The benzene (B151609) ring and its bromine substituent are key to another class of reactions, primarily electrophilic aromatic substitutions and transition-metal-catalyzed cross-coupling reactions.

The reactivity of the aromatic ring towards electrophilic substitution (such as nitration, sulfonation, or further halogenation) is influenced by the three existing substituents. masterorganicchemistry.com The carboxylic acid and acetyl groups are electron-withdrawing and act as meta-directors. The bromine atom is also deactivating but is an ortho-, para-director. msu.edu The interplay of these directing effects determines the position of any new substituent on the aromatic ring.

The carbon-bromine bond is a versatile handle for synthesis. The bromine atom can be replaced via nucleophilic aromatic substitution under certain conditions, such as the copper-catalyzed amination mentioned previously. nih.gov More significantly, it serves as an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. For example, in a Suzuki coupling, the aryl bromide can be reacted with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond. Similarly, Heck, Stille, and Sonogashira couplings can be utilized to introduce a wide range of substituents at the position of the bromine atom, greatly expanding the synthetic utility of this compound. The bromine can also be converted into an organometallic species, such as an organolithium or Grignard reagent, which can then act as a potent nucleophile. msu.edu

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. In this compound, the directing effects of the three substituents determine the position of any incoming electrophile.

Carboxylic Acid Group (-COOH): This group is a deactivating, meta-director. organicchemistrytutor.comyoutube.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. wvu.edu The deactivation is strongest at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Acetyl Group (-COCH₃): Similar to the carboxylic acid group, the acetyl group is also a deactivating, meta-director. organicchemistrytutor.comyoutube.com As a carbonyl-containing substituent, it strongly withdraws electron density from the ring, reducing its nucleophilicity and directing substitution to the positions meta to it.

Bromine Atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate (the arenium ion). organicchemistrytutor.comyoutube.com

In this compound, the carboxylic acid is at position 1, the bromine at position 2, and the acetyl group at position 4. The two powerful meta-directing groups (-COOH and -COCH₃) strongly deactivate the ring. The -COOH group directs to positions 3 and 5, while the -COCH₃ group directs to positions 2 and 6. The bromine atom directs to positions 3 and 5 (its ortho and para positions, respectively).

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo Nucleophilic Aromatic Substitution (SNAr) if they are rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (EWGs). chemistrysteps.commasterorganicchemistry.com The SNAr reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqyoutube.comorganicchemistryguide.com

For an SNAr reaction to occur, two main conditions must be met:

The ring must be activated by the presence of strong EWGs.

There must be a good leaving group (typically a halide) on the ring. wikipedia.org

In this compound, the acetyl and carboxylic acid groups are both strong electron-withdrawing groups. chemistrysteps.comwikipedia.org These groups decrease the electron density of the aromatic ring, making it susceptible to attack by a nucleophile. masterorganicchemistry.com For the reaction to be most effective, the EWGs should be positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgpressbooks.pub

In this molecule, the bromine atom at C2 serves as the leaving group. The acetyl group at C4 is in the para position relative to the bromine. This arrangement is favorable for an SNAr reaction, as the negative charge from the initial nucleophilic attack at C2 can be delocalized onto the oxygen of the acetyl group via resonance. The carboxylic acid group at C1, being ortho to the bromine, also contributes to the activation of the ring towards nucleophilic attack. Consequently, this compound is expected to be reactive towards strong nucleophiles, leading to the displacement of the bromide.

Transition Metal-Catalyzed Cross-Coupling at the Bromine Position

The bromine atom in this compound provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. eie.gr Aryl bromides are common substrates for these transformations due to their reactivity and stability. nih.govbeilstein-journals.org The presence of the carboxylic acid group is generally well-tolerated in many of these reactions. ycdehongchem.com

Some of the key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester). ycdehongchem.com It is a robust method for forming biaryl structures. For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 4-acetyl-2-aryl-benzoic acid derivative. acs.orgresearchgate.net Studies on 4-bromobenzoic acid have shown successful coupling with phenylboronic acid in aqueous media. acs.orgrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a vinyl group at the C2 position of the benzoic acid ring. odinity.com

Sonogashira Coupling: This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple an aryl halide with a terminal alkyne. organic-chemistry.orgwikipedia.org This method would produce 4-acetyl-2-alkynyl-benzoic acids. Copper-free protocols have also been developed for the Sonogashira coupling of aryl bromides. nih.gov

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C(sp²)–C(sp²) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C(sp²)–N |

The introduction of an amino group at the C2 position can be achieved via transition metal-catalyzed amination. Research has shown that copper-catalyzed cross-coupling is a highly effective method for the chemo- and regioselective amination of 2-bromobenzoic acids. nih.govacs.org This approach is particularly advantageous as it often eliminates the need for protecting the carboxylic acid group. nih.govorganic-chemistry.org

In a typical procedure, the 2-bromobenzoic acid derivative is heated with an aliphatic or aromatic amine in the presence of a copper catalyst system, such as a mixture of copper powder and copper(I) oxide (Cu₂O), and a base like potassium carbonate (K₂CO₃). nih.govnih.gov The reaction shows remarkable regioselectivity, with the substitution occurring exclusively at the bromine atom adjacent to the carboxylic acid moiety. nih.gov This method has been used to synthesize a variety of N-aryl and N-alkyl anthranilic acid derivatives in good to high yields, often up to 99%. nih.govacs.orgsemanticscholar.org

Table 2: Example Conditions for Copper-Catalyzed Amination of 2-Bromobenzoic Acid

| Amine | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| Aniline | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 °C | High | nih.govacs.org |

| 1-Aminonaphthalene | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 °C | 97% | nih.gov |

| Cyclohexylamine | Cu / Cu₂O | K₂CO₃ | EGDE* | 130 °C | High | nih.gov |

*EGDE = Ethylene glycol diethyl ether

Investigating Intramolecular Interactions and Tautomerism in Related Systems

The specific arrangement of substituents in this compound suggests the potential for interesting intramolecular phenomena, which can be inferred from studies on related compounds.

Intramolecular Interactions: In ortho-substituted benzoic acids, intramolecular hydrogen bonding can significantly influence their chemical and physical properties, including acidity. rsc.orgrsc.org For a molecule like 2-bromobenzoic acid, a weak intramolecular hydrogen bond may exist between the carboxylic acid proton and the bromine atom. Theoretical and spectroscopic studies on various ortho-substituted benzoic acids have shown that such interactions can stabilize specific conformations. rsc.orgacs.orgacs.org The presence of the acetyl group at the C4 position is not expected to directly participate in intramolecular hydrogen bonding with the C1-carboxyl group, but its electronic influence can modulate the acidity and the strength of any existing hydrogen bonds.

Tautomerism: A particularly relevant phenomenon in related systems is ring-chain tautomerism, which is observed in 2-acylbenzoic acids. rsc.org These molecules can exist in equilibrium between an open-chain form (the keto-acid) and a cyclic, lactol form (3-hydroxyphthalide derivative). rsc.orgresearchgate.netacs.org This equilibrium is influenced by factors such as the nature of the acyl group, the solvent, and the presence of other substituents on the ring. rsc.orgrsc.org While this compound itself does not have the required ortho-acyl structure to exhibit this specific type of tautomerism, its isomers, such as 2-acetyl-4-bromobenzoic acid, would be expected to display this behavior. The study of these related systems provides insight into the delicate balance of electronic and steric effects that govern the structural possibilities in substituted benzoic acids.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Key Synthetic Intermediate for Pharmaceutical Scaffolds

In the field of medicinal chemistry, the structural framework of a drug molecule is paramount to its biological activity. 4-Acetyl-2-bromobenzoic acid serves as a valuable building block, providing a modifiable scaffold upon which more intricate and therapeutically active compounds can be assembled.

The synthesis of modern veterinary medicines often involves multi-step processes starting from carefully chosen chemical precursors. A notable example is the production of isoxazoline-class ectoparasiticides like Fluralaner, which is effective against fleas and ticks on companion animals. google.com Patent literature details the synthesis of Fluralaner and its intermediates, highlighting the use of structurally similar benzoic acid derivatives. patsnap.com For instance, a key step in a documented synthetic route involves the reaction of 4-acetyl-2-methylbenzoic acid, a close analog of this compound. patsnap.comchemicalbook.com In this process, the acetylbenzoic acid derivative is reacted to form a more complex intermediate which ultimately becomes part of the final Fluralaner molecule. patsnap.com The acetyl group is crucial for building the core heterocyclic ring system of the isoxazoline, demonstrating how this specific arrangement of functional groups on the benzoic acid ring is essential for constructing the final complex agent.

| Precursor Analog | Target Medicinal Agent | Class of Agent |

| 4-Acetyl-2-methylbenzoic acid | Fluralaner | Isoxazoline Ectoparasiticide |

Many potent anticancer drugs, such as Paclitaxel (Taxol), face challenges with solubility and targeted delivery. To overcome this, medicinal chemists develop prodrugs, which are inactive or less active forms of a drug that are converted into the active form within the body. A common strategy is to attach a carrier molecule to the drug via a cleavable linker, such as an ester bond. nih.gov

The carboxylic acid group of this compound is well-suited for this purpose. It can react with a hydroxyl group on a drug molecule, like the 2'-OH of Paclitaxel, to form an ester linkage. nih.gov This creates a Paclitaxel ester-derivative, a type of prodrug. The attached 4-acetyl-2-bromobenzoyl group can modify the drug's physical properties, potentially improving its formulation and delivery. Furthermore, the acetyl and bromo groups on the carrier molecule offer additional points for chemical modification, allowing for the attachment of targeting moieties or solubility enhancers.

| Functional Group | Application in Prodrugs | Example Drug |

| Carboxylic Acid | Forms ester linkage with drug's hydroxyl group | Paclitaxel |

| Acetyl Group | Potential site for further modification | - |

| Bromo Group | Potential site for further modification | - |

Curcumin (B1669340), the active compound in turmeric, has shown a wide range of biological activities, but its therapeutic potential is limited by poor stability and bioavailability. globalresearchonline.netmdpi.com Researchers synthesize analogs of curcumin to create new compounds with improved drug-like properties. globalresearchonline.netnih.gov The core structure of curcuminoids is typically synthesized via a condensation reaction between a substituted benzaldehyde (B42025) and acetylacetone (B45752) (2,4-pentanedione), often using a boron complex to direct the reaction. nih.gov

This compound, as a substituted acetophenone (B1666503) derivative, provides a key structural motif found in one half of the curcumin scaffold. The acetyl group is the critical reactive site for the condensation reaction that forms the α,β-unsaturated ketone system central to the curcuminoid structure. By using this or similar functionalized acetophenones, chemists can introduce a variety of substituents onto the aromatic rings of the final analog, systematically tuning its biological activity. This approach has led to the discovery of curcumin analogs with potent anticancer and anti-angiogenesis properties. nih.gov

Contributions to Fine Chemical Synthesis and Specialty Materials

Beyond pharmaceuticals, the unique reactivity of this compound makes it a contributor to the synthesis of fine chemicals, including dyes, and as a potential component in the development of advanced polymers.

Aromatic compounds containing bromine, such as 4-bromobenzoic acid, are established intermediates in the synthesis of dyes and pigments. chemimpex.comgoogle.com The structure of this compound offers several features that are advantageous for dye synthesis. The benzene (B151609) ring forms a stable core for a chromophore (the part of a molecule responsible for its color). The bromine atom is a particularly useful functional group; it can be substituted in nucleophilic aromatic substitution reactions or, more commonly, used in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to link the benzoic acid core to other aromatic systems, building larger, conjugated molecules that absorb visible light. The acetyl and carboxylic acid groups can also be chemically modified to fine-tune the final color and properties, such as solubility or lightfastness, of the dye.

Substituted benzoic acids are valuable monomers for creating specialty polymers. researchgate.netresearchgate.net this compound possesses multiple functional groups that can participate in polymerization reactions. The carboxylic acid group is the most direct handle for polymerization, capable of reacting with diols or diamines in condensation reactions to form polyesters and polyamides, respectively.

The acetyl group provides an additional site for creating more complex polymer architectures. For instance, it can be oxidized to a second carboxylic acid, turning the molecule into a di-acid monomer suitable for creating cross-linked resins. acs.org The presence of the bromine atom also imparts unique properties, potentially enhancing the flame retardancy or refractive index of the resulting polymer. This multifunctional nature allows for the design of specialty polymers and resins with tailored thermal and chemical properties. chemimpex.com

| Functional Group | Potential Role in Polymerization | Resulting Polymer Type / Property |

| Carboxylic Acid | Condensation with diols/diamines | Polyesters / Polyamides |

| Acetyl Group | Can be modified for cross-linking | Thermosetting Resins |

| Bromo Group | Imparts specific properties | Flame Retardant Polymers |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Elucidation of Proton and Carbon Chemical Shifts

¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms. For 4-Acetyl-2-bromobenzoic acid, one would expect distinct signals for the methyl protons of the acetyl group, as well as separate signals for the three aromatic protons on the benzene (B151609) ring. The chemical shifts (δ, in ppm) and coupling patterns of these aromatic protons would be crucial for confirming the 1,2,4-trisubstitution pattern.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. Signals would be expected for the methyl carbon, the acetyl carbonyl carbon, the carboxylic acid carbonyl carbon, and the six carbons of the aromatic ring. The chemical shifts would provide evidence for the presence and electronic influence of the bromo, acetyl, and carboxylic acid functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HETCOR) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and map the connectivity of the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, specifically confirming the coupling relationships between the protons on the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. This would allow for the definitive connection of the methyl protons to the acetyl carbonyl carbon and its adjacent aromatic carbon. It would also link the aromatic protons to their directly attached and neighboring carbons, confirming the substitution pattern.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) would directly correlate each proton with its attached carbon atom, simplifying the assignment of the aromatic C-H pairs.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key signals would include a broad O-H stretch from the carboxylic acid group, a sharp C=O stretching vibration for the carboxylic acid carbonyl, and another distinct C=O stretch for the acetyl ketone group. Additionally, C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C-Br stretching vibrations, would be present.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show vibrations for the key functional groups. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of non-polar bonds would be particularly prominent, offering further confirmation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system. The spectrum for this compound would be expected to display absorption maxima (λmax) corresponding to π→π* transitions of the substituted benzene ring. The presence of the acetyl and carboxylic acid groups, which are conjugated with the aromatic ring, would influence the position and intensity of these absorption bands.

Without access to peer-reviewed articles containing specific experimental data for this compound, the tables of specific chemical shifts, vibrational frequencies, and absorption maxima cannot be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through controlled fragmentation.

Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides detailed structural information through the analysis of fragment ions. When a molecule of this compound is subjected to a high-energy electron beam (typically 70 eV), it forms a radical cation (molecular ion, M+•) which is often unstable. This molecular ion can then undergo a series of fragmentation reactions, breaking down into smaller, characteristic charged fragments.

The resulting mass spectrum would display the molecular ion peak, which confirms the molecular weight, and a pattern of fragment ion peaks. The presence of two isotopes of bromine (79Br and 81Br) in a near 1:1 natural abundance would lead to a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by two mass units (M+• and [M+2]+•) of almost equal intensity.

Key expected fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Loss of a methyl radical (•CH3) from the acetyl group to form a stable acylium ion.

Loss of CO: Decarbonylation from the acetyl group.

Loss of H2O or COOH: Fragmentation of the carboxylic acid group.

Cleavage of the C-Br bond: Loss of a bromine radical.

A detailed analysis of this fragmentation pattern allows for the confirmation of the connectivity of the acetyl and carboxylic acid groups to the brominated benzene ring. However, specific, publicly available experimental EI mass spectra for this compound are not widely documented in the cited literature.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This technique distinguishes between compounds that may have the same nominal mass but different chemical formulas.

For this compound, the theoretical exact masses can be calculated based on the masses of its constituent isotopes (12C, 1H, 16O, 79Br, and 81Br). These values are crucial for confirming the identity of the compound in a sample with high confidence.

| Isotopologue | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Containing 79Br | C9H779BrO3 | 241.95786 |

| Containing 81Br | C9H781BrO3 | 243.95581 |

Experimental HRMS data that matches these theoretical values to within a few parts per million (ppm) provides strong evidence for the elemental composition C9H7BrO3, thereby confirming the identity of this compound. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. As of this writing, a complete, publicly accessible single-crystal X-ray diffraction study for this compound has not been reported in the primary scientific literature. Therefore, the following sections describe the type of information that would be obtained from such an analysis.

The first step in a crystallographic analysis involves determining the crystal system and space group. The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. The space group provides a more detailed description of the symmetry elements within the unit cell. This information is fundamental to solving the crystal structure and understanding the packing of the molecules in the solid state.

A solved crystal structure of this compound would provide a precise set of atomic coordinates. From these coordinates, exact intramolecular dimensions can be calculated, including:

Bond Lengths: The distances between adjacent atoms (e.g., C-C bonds within the benzene ring, the C=O and C-O bonds of the carboxylic acid, the C-Br bond, and the C-C and C=O bonds of the acetyl group).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C angles in the ring, O-C=O of the carboxyl group).

Dihedral Angles: The torsional angles that describe the spatial relationship of atoms in the molecule, such as the twist of the carboxylic acid and acetyl groups relative to the plane of the benzene ring.

This data would reveal any steric strain or electronic effects caused by the substituents on the benzene ring, such as potential distortions from ideal geometries.

| Parameter Type | Description | Anticipated Information |

|---|---|---|

| Bond Lengths | Distances between covalently bonded atoms (Å). | Confirmation of C-Br, C=O, C-O, and aromatic C-C bond orders and lengths. |

| Bond Angles | Angles between three connected atoms (°). | Information on the geometry around each atom and potential ring distortions. |

| Dihedral Angles | Torsional angles describing the orientation of substituents (°). | Quantification of the planarity between the benzene ring and the acetyl and carboxyl groups. |

In the solid state, molecules of this compound would interact with each other through various intermolecular forces. Of particular importance is the hydrogen bonding capability of the carboxylic acid group. It is highly probable that the carboxylic acid moieties would form strong O-H···O hydrogen bonds, typically leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids in the solid state.

A full crystallographic study would elucidate:

The specific atoms involved in hydrogen bonding.

The distances and angles of these hydrogen bonds.

The resulting supramolecular assembly, such as chains, sheets, or more complex three-dimensional networks.

Understanding this supramolecular assembly is crucial for comprehending the physical properties of the solid material, such as its melting point and solubility.

Conformational Analysis in the Crystalline State

In the crystalline state, benzoic acid derivatives typically exhibit planar or near-planar conformations of the benzene ring. The substituents, however, may show some degree of torsion. For instance, in the case of 2-bromobenzoic acid, the carboxylic acid group is twisted with respect to the benzene ring. researchgate.net A similar deviation can be anticipated for this compound due to the steric hindrance imposed by the ortho-bromine atom.

Intermolecular interactions are crucial in defining the packing of molecules in a crystal lattice. Carboxylic acids are well-known for forming strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.net This is a highly probable interaction for this compound. Furthermore, the acetyl group can participate in weaker C-H···O hydrogen bonds, and the bromine atom may be involved in halogen bonding or other non-covalent interactions, further stabilizing the crystal structure.

To illustrate the typical crystallographic parameters of related compounds, the following table presents data for 2-bromobenzoic acid.

| Parameter | 2-bromobenzoic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.82 |

| b (Å) | 4.10 |

| c (Å) | 25.90 |

| β (°) | 118.26 |

| V (ų) | 1386.2 |

| Z | 8 |

| Reference | researchgate.net |

This interactive table provides crystallographic data for 2-bromobenzoic acid as an analogue for this compound.

The planarity of the molecule, the dihedral angles between the functional groups and the aromatic ring, and the nature and geometry of the intermolecular interactions would be the key features to be determined from a definitive single-crystal X-ray diffraction study of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of Modified Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a material's surface is modified with this compound, for instance, by forming a self-assembled monolayer (SAM), XPS can provide detailed information about the chemical bonding at the surface.

While specific XPS data for this compound is not available, a study on the closely related molecule, 4-(acetyl amino)-2-aminobenzoic acid, on an Indium Tin Oxide (ITO) surface demonstrates the utility of this technique. tandfonline.comresearchgate.nettandfonline.com In such an analysis, high-resolution spectra of the core levels of the constituent elements (C 1s, O 1s, Br 3d, etc.) would be acquired. The binding energies of the photoelectrons are characteristic of the element and its chemical environment.

For a surface modified with this compound, the C 1s spectrum would be deconvoluted into several peaks corresponding to the different carbon environments: the aromatic ring, the carbonyl carbon of the acetyl group, the methyl carbon, and the carboxyl carbon. Similarly, the O 1s spectrum would show distinct peaks for the carbonyl and hydroxyl oxygens of the carboxylic acid and the carbonyl oxygen of the acetyl group. The Br 3d spectrum would provide a clear signature for the presence of bromine on the surface.

The following table illustrates the expected core level binding energies for the functional groups present in this compound, based on typical values for organic molecules.

| Element | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H (aromatic & methyl) | ~284.8 |

| C 1s | C-O (carboxyl) | ~286.5 |

| C 1s | C=O (acetyl & carboxyl) | ~288.0 |

| O 1s | C=O (acetyl & carboxyl) | ~532.0 |

| O 1s | C-O-H (carboxyl) | ~533.5 |

| Br 3d | C-Br | ~70-71 |

This interactive table presents expected XPS binding energies for the elemental core levels in this compound based on analogous compounds.

By analyzing the shifts in these binding energies upon surface attachment, one can infer the nature of the chemical bonds formed between the molecule and the substrate. For example, the deprotonation of the carboxylic acid to form a carboxylate linkage to a metal oxide surface would result in a characteristic shift in the O 1s and C 1s binding energies. XPS can thus be a powerful tool to confirm the successful modification of a material's surface and to probe the chemical nature of the interface.

Computational and Theoretical Investigations of 4 Acetyl 2 Bromobenzoic Acid and Analogs

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, vibrational energies, and other key characteristics from first principles.

Density Functional Theory (DFT) has become a standard tool for computational analysis due to its favorable balance of accuracy and computational cost. The B3LYP functional is commonly paired with basis sets like 6-311++G(d,p) to perform calculations on substituted benzoic acids.

Geometry optimization calculations determine the lowest energy arrangement of atoms in a molecule. For analogs such as 2-amino-5-bromobenzoic acid, DFT has been used to calculate bond lengths and angles, which can then be compared to experimental data where available. These calculations help in understanding how substituents like the acetyl and bromo groups influence the geometry of the benzene (B151609) ring and the orientation of the carboxylic acid group.

Vibrational frequency analysis using DFT allows for the prediction of infrared and Raman spectra. The calculated frequencies correspond to specific molecular vibrations, such as the characteristic C=O stretching of the acetyl and carboxylic acid groups, and C-Br stretching. By comparing these theoretical spectra with experimental data, scientists can confirm the molecular structure and assign spectral bands to specific vibrational modes.

Table 1: Representative DFT-Calculated Vibrational Frequencies for Substituted Benzoic Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | ~3500 - 3700 |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1750 |

| C=O Stretch (Acetyl Group) | ~1680 - 1720 |

| C-C Ring Stretch | ~1400 - 1600 |

Note: These are typical ranges and the exact values for 4-acetyl-2-bromobenzoic acid would require specific calculation.

While DFT is effective for geometries and frequencies, higher-level ab initio and composite methods are often used for more precise energy calculations. Methods like G3(MP2)//B3LYP provide highly accurate energetic data, which is crucial for comparing the stabilities of different isomers or conformers (rotational arrangements of the acetyl and carboxyl groups). These composite methods systematically combine calculations from different levels of theory to extrapolate a result close to the exact energy, making them valuable for detailed thermodynamic studies.

Analysis of Molecular Orbitals and Reactivity Descriptors

The reactivity of a molecule is governed by its electronic structure. Computational methods provide several descriptors that help in analyzing and predicting this reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons.

Table 2: Conceptual HOMO-LUMO Properties for this compound

| Orbital | Description | Expected Location of High Density |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Typically localized on the electron-rich benzene ring and the bromine atom. |

| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Typically localized on the electron-withdrawing acetyl and carboxylic acid groups. |

| HOMO-LUMO Gap | Energy difference (ΔE); indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution on the surface of a molecule. It is an invaluable tool for predicting where a molecule is susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles. For this compound, these would be concentrated around the electronegative oxygen atoms of the carbonyl and carboxyl groups. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. These would be found around the acidic hydrogen of the carboxyl group and, to a lesser extent, the hydrogen atoms on the aromatic ring.

Fukui function analysis offers a more quantitative approach to identifying reactive sites within a molecule based on how the electron density at each atom changes upon the addition or removal of an electron. This DFT-based descriptor helps to pinpoint the specific atoms most susceptible to different types of attack.

ƒ⁻(r) : Identifies sites for electrophilic attack (where the molecule loses an electron). For this compound, the highest values would likely be on the oxygen atoms and parts of the aromatic ring.

ƒ⁺(r) : Identifies sites for nucleophilic attack (where the molecule gains an electron). The highest values are expected at the carbonyl carbon of the acetyl group and the carboxylic carbon.

This detailed analysis allows for a precise ranking of the reactivity of each atomic site, providing a sophisticated understanding of the molecule's chemical behavior.

Delocalization and Stability Insights

Theoretical chemistry provides powerful tools to understand the electronic structure and stability of molecules like this compound. By analyzing electron delocalization, charge distribution, and the nature of chemical bonds, researchers can gain insights into the molecule's reactivity and intrinsic properties.

Natural Bond Orbital (NBO) analysis is a computational method that examines the distribution of electron density in a molecule, translating the complex, many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs. This analysis is particularly effective for quantifying intramolecular interactions, such as charge transfer and hyperconjugation, which are key to understanding molecular stability.

Hyperconjugation involves the interaction between a filled (donor) orbital and a nearby empty (acceptor) orbital. This delocalization of electron density from the donor to the acceptor orbital results in a stabilization of the molecule. In this compound, several key hyperconjugative interactions are expected:

Interactions involving the aromatic ring: The π-electrons of the benzene ring can act as donors, interacting with the antibonding orbitals (σ) of the C-C bonds of the acetyl and carboxyl substituents. Conversely, lone pairs on the oxygen and bromine atoms can donate electron density to the antibonding π orbitals of the aromatic ring.

Interactions within substituents: The lone pair orbitals on the oxygen atoms of the carbonyl and carboxyl groups can interact with the antibonding σ* orbitals of adjacent C-C and C-O bonds.

Illustrative NBO Analysis Data for Intramolecular Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C1-C6) | σ*(C-acetyl) | Value | π → σ* |

| LP(O-carboxyl) | π*(C-ring) | Value | n → π* |

| LP(Br) | π*(C-ring) | Value | n → π* |

| π(C=O acetyl) | σ*(C-C) | Value | π → σ* |

Note: This table is illustrative. The E(2) values would be determined through specific quantum chemical calculations.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. Developed by Richard Bader, AIM theory can define the existence of a chemical bond, classify its nature (e.g., covalent, ionic, hydrogen bond), and assess its strength based on the topology of the electron density.

The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs provide significant chemical insight:

Electron Density (ρ(r)) : The magnitude of electron density at the BCP correlates with the bond order; higher values suggest stronger bonds.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared interactions, such as covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

For this compound, AIM analysis would be used to characterize the C-C bonds within the aromatic ring, the C=O and C-O bonds in the substituents, and the C-Br bond. Furthermore, it could definitively identify and characterize potential weak intramolecular interactions, such as a hydrogen bond between the hydrogen of the carboxyl group and the oxygen of the nearby acetyl group, which could influence the molecule's preferred conformation.

Illustrative AIM Parameters for Bond Characterization

| Bond | Electron Density (ρ) | Laplacian (∇²ρ) | Bond Character |

|---|---|---|---|

| C-C (ring) | Value | < 0 | Covalent, shared |

| C=O (acetyl) | Value | < 0 | Covalent, shared (polar) |

| C-Br | Value | > 0 or < 0 | Polar Covalent |

| O-H···O (intramolecular) | Value | > 0 | Hydrogen Bond (closed-shell) |

Note: This table illustrates the type of data obtained from an AIM analysis. Specific values require computational calculation.

Conformational and Tautomeric Studies

Molecules that are not entirely rigid can exist in different spatial arrangements (conformations) or as isomers that rapidly interconvert (tautomers). Understanding these forms is crucial as they can have different energies, stabilities, and reactivities.

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. byjus.comtgc.ac.in For this compound, the most relevant form of tautomerism is keto-enol tautomerism, involving the acetyl group (-COCH₃).

The acetyl group exists in equilibrium between the keto form (C=O) and the enol form (C=C-OH). This process of interconversion is known as enolization. tgc.ac.in While the keto form is predominant for most simple ketones, the stability of the enol form can be enhanced by factors such as aromaticity or intramolecular hydrogen bonding. tgc.ac.in Computational studies would involve calculating the relative energies of the keto and potential enol tautomers of this compound to determine their equilibrium populations. The presence of the bulky bromine atom and the carboxylic acid group on the ring could influence the stability of the enol form.

Geometrical isomers, on the other hand, would primarily relate to the orientation of the hydroxyl group in the carboxylic acid, which can be syn or anti relative to the carbonyl group. Interconversion between these forms occurs via rotation around the C-O single bond.

A conformational energy landscape can be mapped by systematically rotating these bonds and calculating the corresponding energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between them.

Key intramolecular interactions that would define this landscape include:

Steric Hindrance : The bulky bromine atom at the 2-position likely imposes significant steric hindrance, restricting the rotation of the adjacent carboxylic acid group.

Intramolecular Hydrogen Bonding : A stabilizing hydrogen bond could form between the acidic proton of the carboxyl group and the lone pair of the acetyl group's carbonyl oxygen. This interaction would favor a specific planar conformation.

Dipole-Dipole Interactions : Repulsive or attractive interactions between the polar C=O and C-Br bonds will influence the preferred orientation of the substituents. nih.gov

Computational studies on similar substituted benzoic acids have shown that repulsive forces, such as those between two oxygen atoms, can dictate the orientation of the carboxyl group, even in the presence of potentially attractive hydrogen bonds. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for analyzing single molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the movements of atoms and molecules based on a force field that describes the potential energy of the system, including both intramolecular (bonds, angles) and intermolecular forces (van der Waals, electrostatic).

For this compound, MD simulations could provide critical insights into its bulk properties and behavior in a condensed phase (solid or solution). A simulation would typically involve placing a large number of molecules in a simulation box and observing their interactions over nanoseconds or longer.

This approach can be used to investigate:

Dimerization and Aggregation : Benzoic acids are well-known to form strong hydrogen-bonded dimers in non-polar solvents and in the solid state. MD simulations can explore the stability and structure of these dimers for this compound and predict how the acetyl and bromo substituents affect this common interaction motif.

Solvation : By including solvent molecules (e.g., water, ethanol) in the simulation, one can study how this compound interacts with the solvent. This can help predict solubility and understand how the solvent influences the conformational preferences of the molecule.

Crystal Packing : MD simulations can be used to explore and predict the arrangement of molecules in a crystal lattice, providing insights into the solid-state structure and intermolecular forces, such as hydrogen bonding and π-stacking, that stabilize the crystal.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions in molecular systems. Based on the electron density (ρ) and its reduced density gradient (s), NCI plots can reveal the presence of hydrogen bonds, van der Waals forces, and steric repulsion, which are crucial for understanding molecular recognition and crystal assembly.

For this compound, several key non-covalent interactions are anticipated due to its specific functional groups: